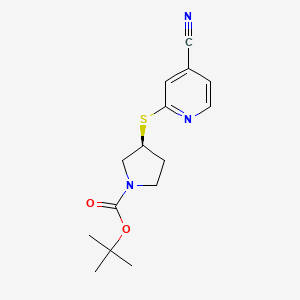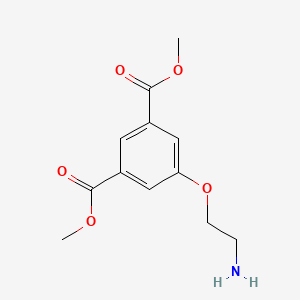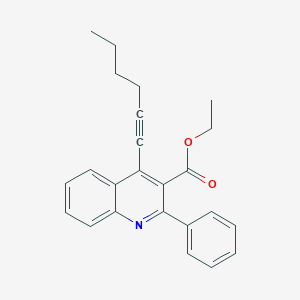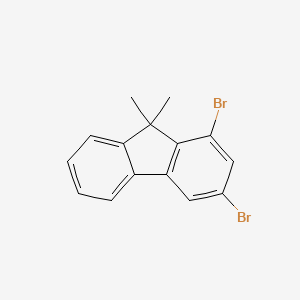![molecular formula C25H32N2O4S B13973304 L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- CAS No. 255374-80-2](/img/structure/B13973304.png)
L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a phenylalanine backbone, a cyano group, and a sulfonyl group attached to a tris(1-methylethyl)phenyl moiety. Its unique structure makes it a valuable tool in biochemical and pharmaceutical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- typically involves multiple steps, starting with the preparation of the phenylalanine derivative. The cyano group is introduced through a cyanoacetylation reaction, where cyanoacetamide derivatives are formed by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The sulfonyl group is then added using sulfonylation reactions, which involve the reaction of the phenylalanine derivative with sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The phenyl and sulfonyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to elevated temperatures and reaction times from minutes to hours .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenylalanine derivatives. These products have distinct properties and applications in various fields .
Wissenschaftliche Forschungsanwendungen
L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The cyano group acts as a vibrational reporter, providing insights into the local environment of proteins. The sulfonyl group can form hydrogen bonds and van der Waals interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyanophenylalanine: Similar structure but lacks the sulfonyl group, making it less versatile in certain applications.
4-Cyano-L-phenylalanine: Another variant used as a vibrational probe but with different substitution patterns.
Uniqueness
L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- stands out due to its unique combination of functional groups, which provide distinct chemical and physical properties. Its ability to act as a vibrational reporter and its versatility in various chemical reactions make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
255374-80-2 |
|---|---|
Molekularformel |
C25H32N2O4S |
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
(2S)-3-(3-cyanophenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C25H32N2O4S/c1-15(2)20-12-21(16(3)4)24(22(13-20)17(5)6)32(30,31)27-23(25(28)29)11-18-8-7-9-19(10-18)14-26/h7-10,12-13,15-17,23,27H,11H2,1-6H3,(H,28,29)/t23-/m0/s1 |
InChI-Schlüssel |
FEMOSTVRHHIDDH-QHCPKHFHSA-N |
Isomerische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CC2=CC(=CC=C2)C#N)C(=O)O)C(C)C |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CC(=CC=C2)C#N)C(=O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)
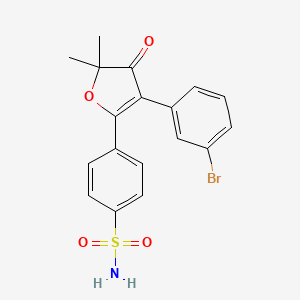
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)

